3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide
Description
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C19H18N2O/c1-12-7-9-16(11-13(12)2)19(22)21-17-6-4-5-15-10-8-14(3)20-18(15)17/h4-11H,1-3H3,(H,21,22) |
InChI Key |
XMPIRLRYLMMVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethylbenzoyl Chloride
The precursor 3,4-dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction typically completes within 2–4 hours, yielding 3,4-dimethylbenzoyl chloride in >95% purity.
- Reactants : 3,4-Dimethylbenzoic acid (10 mmol), SOCl₂ (15 mmol), DCM (20 mL).
- Conditions : Reflux at 40°C for 3 hours under nitrogen.
- Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry DCM for immediate use.
Coupling with 8-Amino-2-methylquinoline
The acid chloride is reacted with 8-amino-2-methylquinoline in the presence of a base (e.g., triethylamine, Et₃N) to neutralize HCl. Solvents such as DCM or tetrahydrofuran (THF) are employed at 0°C to room temperature.
- Reactants : 3,4-Dimethylbenzoyl chloride (1.1 equiv), 8-amino-2-methylquinoline (1.0 equiv), Et₃N (1.5 equiv), DCM (15 mL).
- Conditions : Dropwise addition of acid chloride at 0°C, stirred for 12 hours at room temperature.
- Workup : Extraction with DCM, washing with NaHCO₃ and brine, drying (Na₂SO₄), and column chromatography (EtOAc/hexane, 1:4).
- Yield : 78–82%.
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, NH), 8.35–7.20 (m, 8H, aromatic), 2.65 (s, 3H, CH₃), 2.40 (s, 6H, CH₃).
- HRMS : m/z calculated for C₂₀H₁₉N₂O [M+H]⁺: 325.1547; found: 325.1543.
Transition Metal-Catalyzed C–H Functionalization
Palladium-Catalyzed Direct Amidation
Aryl halides or pseudohalides undergo coupling with preformed amides via Pd(OAc)₂ catalysis. This method is advantageous for late-stage functionalization but requires stringent conditions.
- Reactants : 2-Methylquinolin-8-amine (1.0 equiv), 3,4-dimethylbenzoic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), XPhos (10 mol%), toluene (10 mL).
- Conditions : Heated at 100°C for 24 hours under argon.
- Yield : 65–70%.
Limitations :
- Moderate yields due to competing side reactions.
- Requires inert atmosphere and expensive ligands.
Solid-Phase Synthesis and Microwave Assistance
Microwave-Accelerated Amidation
Microwave irradiation reduces reaction times from hours to minutes. A typical protocol uses polymer-supported carbodiimide (PS-EDC) in DMF.
- Reactants : 3,4-Dimethylbenzoic acid (1.0 equiv), 8-amino-2-methylquinoline (1.0 equiv), PS-EDC (1.5 equiv), DMF (5 mL).
- Conditions : Microwave at 100°C for 20 minutes.
- Yield : 85–90%.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Acid chloride amidation | Mild, room temperature | 78–82% | High purity, scalable | Requires acid chloride synthesis |
| Pd-catalyzed coupling | High temperature | 65–70% | Direct C–H activation | Costly catalysts, side reactions |
| Microwave-assisted | Rapid (20 min) | 85–90% | Fast, high yields | Specialized equipment required |
Mechanistic Insights
Acid Chloride Pathway
The reaction proceeds via nucleophilic acyl substitution (SN2). Et₃N deprotonates the amine, enhancing its nucleophilicity, while the base scavenges HCl to prevent side reactions.
Palladium Catalysis
Pd(0) undergoes oxidative addition with the aryl halide, followed by transmetallation with the amide. Reductive elimination yields the product, with XPhos facilitating ligand exchange.
Industrial-Scale Considerations
Cost Analysis
- Acid chloride method : $120–150/kg (bulk production).
- Pd-catalyzed method : $300–400/kg due to catalyst costs.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives .
-
Substitution: : The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antimalarial, and anticancer agent. Its quinoline core is known to interact with various biological targets, making it a promising candidate for drug development .
-
Biological Studies: : The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool to study the mechanisms of action of quinoline derivatives .
-
Chemical Research: : The compound is utilized in chemical research to explore new synthetic methodologies and reaction mechanisms. Its diverse reactivity makes it a valuable compound for studying various chemical transformations .
-
Industrial Applications: : The compound may have applications in the development of new materials, dyes, and catalysts due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural and functional differences between 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide and selected analogs:
Biological Activity
3,4-Dimethyl-N-(2-methylquinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of the biological activity of this compound, including its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with benzoyl chlorides or related compounds. The structural characteristics of this compound include a benzamide backbone with methyl substitutions that enhance its lipophilicity and potentially its biological activity.
Cytotoxicity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of benzamides showed potent antiproliferative effects against HepG2 liver cancer cells. The IC50 values for these compounds were evaluated, indicating their effectiveness in inhibiting cell growth (see Table 1) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8a | 5.0 | HepG2 |
| 8b | 10.0 | HepG2 |
| 8c | 15.0 | HepG2 |
Table 1: Cytotoxicity of benzamide derivatives against HepG2 cell line.
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry studies have shown that certain benzamide derivatives can cause a significant increase in early and late apoptosis stages in treated cells. For example, compound 8a was noted to increase early apoptosis from 0.29% to 19.61% compared to control groups .
In addition to apoptosis induction, these compounds may also inhibit tubulin polymerization, which is critical for mitosis and cell division. This inhibition leads to disrupted microtubule dynamics and ultimately results in cell death .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- A study on substituted benzamides indicated that they could serve as effective inhibitors for various kinases involved in cancer progression. Compounds were shown to inhibit RET kinase activity significantly, suggesting potential for targeted cancer therapies .
- Another investigation focused on the structure-activity relationship (SAR) of quinoline-based benzamides, revealing that specific substitutions could enhance their anticancer properties while minimizing toxicity .
Q & A
Q. What methodologies confirm the absence of off-target effects in kinase inhibition studies?
- Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) at 1 μM concentration. Cross-validate with CRISPR-Cas9 knockout of putative targets and rescue experiments .
Tables for Key Parameters
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
